Product packaging for UNC2025 hydrochloride(Cat. No.:)

UNC2025 hydrochloride

Cat. No.: B1574297
M. Wt: 513.12
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of UNC2025 Hydrochloride as a Dual Kinase Inhibitor

This compound is recognized as a potent, orally bioavailable, and ATP-competitive dual inhibitor of Mer receptor tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3). medchemexpress.comabmole.com Its mechanism of action involves binding to the ATP-binding sites of these kinases, which prevents their activation and subsequent downstream signaling. smolecule.comevitachem.com This inhibition disrupts critical pathways that cancer cells rely on for survival and proliferation. evitachem.com

The inhibitory activity of UNC2025 is highly potent, with in vitro studies demonstrating subnanomolar efficacy. It exhibits IC50 values—the concentration required to inhibit 50% of the enzyme's activity—of 0.74 nM for MERTK and 0.8 nM for FLT3 in cell-free assays. medchemexpress.comabmole.comselleckchem.com In cellular assays, UNC2025 has been shown to potently inhibit the phosphorylation of MERTK in B-cell acute lymphoblastic leukemia (B-ALL) cells with an IC50 of 2.7 nM and Flt3 phosphorylation in acute myeloid leukemia (AML) cells with an IC50 of 14 nM. nih.govacs.org

Furthermore, this compound demonstrates significant selectivity. It is over 45-fold more selective for MERTK compared to Axl, another member of the TAM (Tyro3, Axl, Mer) kinase family, which has an IC50 of 122 nM. medchemexpress.comabmole.comnih.gov This selectivity is a crucial attribute, as it minimizes off-target effects while maximizing the inhibition of the intended molecular targets. Research has shown that UNC2025 effectively inhibits MERTK-dependent downstream signaling pathways, leading to decreased phosphorylation of key proteins like STAT6, AKT, and ERK1/2. medchemexpress.comnih.gov

Table 1: Inhibitory Activity of UNC2025

Target Kinase Assay Type IC50 Value (nM)
Mer Cell-free 0.74
FLT3 Cell-free 0.8
Axl Cell-free 14
Tyro3 Cell-free 17
Mer Phosphorylation Cellular (697 B-ALL cells) 2.7
Flt3 Phosphorylation Cellular (Molm-14 AML cells) 14

Data sourced from multiple studies. selleckchem.comselleckchem.com

Historical Context of its Discovery and Evolution from Predecessor Compounds

The development of this compound was a strategic effort in medicinal chemistry aimed at optimizing a lead compound for in vivo applications. nih.govnih.gov Its direct predecessor is a compound known as UNC1062, which was also a potent inhibitor of Mer tyrosine kinase. nih.govnih.gov While UNC1062 showed promising activity in vitro, its progression into preclinical and clinical studies was hampered by poor pharmacokinetic (PK) properties. nih.govacs.orgnih.gov

Researchers undertook a process of sequential modification of the UNC1062 scaffold to address its deficiencies in drug metabolism and pharmacokinetics (DMPK). nih.govnih.gov This optimization process led to the synthesis of UNC2025, a novel compound with not only retained potency against MERTK but also newly identified, potent activity against FLT3. nih.govnih.gov Crucially, UNC2025 exhibited vastly improved PK properties, including high oral bioavailability, making it suitable for oral administration and in vivo studies. medchemexpress.comnih.gov The successful evolution from UNC1062 to UNC2025 highlights a rational drug design approach focused on overcoming the challenges of poor DMPK profiles to generate a viable clinical candidate. nih.gov

Table 2: Evolution of UNC2025 from UNC1062

Compound Key Target Primary Limitation Successor Compound Key Improvement
UNC1062 Mer Tyrosine Kinase Poor pharmacokinetic (PK) properties UNC2025 Improved DMPK profile, high oral bioavailability

Information derived from developmental studies. nih.govnih.gov

Significance of MerTK and FLT3 in Oncogenic Signaling and Disease Pathways

The therapeutic potential of this compound is rooted in the critical roles that its targets, MERTK and FLT3, play in cancer.

MerTK (Mer receptor tyrosine kinase) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. nih.govacs.org Under normal physiological conditions, TAM kinases are involved in processes like immune regulation and clearance of apoptotic cells. However, the abnormal expression and activation of MERTK have been implicated in the development and progression of numerous human cancers. nih.govacs.org These include hematological malignancies such as acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), as well as solid tumors like non-small cell lung cancer (NSCLC), melanoma, and glioblastoma. nih.govacs.org In these cancers, MERTK signaling promotes cancer cell survival, proliferation, and resistance to chemotherapy, making it a key therapeutic target. nih.govnih.gov Inhibition of MERTK has been shown to induce cancer cell death and reduce colony-forming potential in leukemia models. nih.gov

FLT3 (Fms-like tyrosine kinase 3) is another receptor tyrosine kinase that is a well-established therapeutic target, particularly in the context of acute myeloid leukemia (AML). acs.orgnih.gov Mutations in the FLT3 gene, such as internal tandem duplications (ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 kinase, which drives uncontrolled proliferation and survival of leukemic cells. nih.gov The dual inhibitory action of UNC2025 against both MERTK and FLT3 makes it a particularly promising agent for AML, where both signaling pathways can be active. nih.gov

By simultaneously targeting these two key oncogenic drivers, this compound represents a targeted therapeutic strategy designed to undermine the fundamental mechanisms that sustain cancer cell growth and survival in various malignancies. evitachem.com

Properties

Molecular Formula

C28H41ClN6O

Molecular Weight

513.12

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Target Kinase Engagement and Specificity

The efficacy of a targeted inhibitor is fundamentally linked to its ability to selectively engage its intended molecular targets while minimizing off-target effects. UNC2025 has been rigorously characterized to determine its kinase interaction profile.

Comprehensive Kinome Profiling and Selectivity Assessments

Extensive in vitro kinase profiling has demonstrated that UNC2025 is a potent dual inhibitor of MER proto-oncogene tyrosine kinase (MerTK) and FMS-like tyrosine kinase 3 (FLT3), with IC50 values of 0.74 nM and 0.8 nM, respectively medchemexpress.commedchemexpress.com. Kinome-wide assessments against over 300 kinases have underscored its selectivity. acs.orgnih.govnih.gov At a concentration of 100 nM, which is more than 100 times its IC50 for MerTK, UNC2025 inhibited 66 kinases by over 50% chemicalprobes.orgnih.gov.

A key aspect of its selectivity is the significant preference for MerTK over other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. UNC2025 displays over 45-fold greater selectivity for MerTK compared to Axl, with a reported IC50 for Axl of 122 nM. medchemexpress.commedchemexpress.comnih.govcnreagent.com In cellular assays, this selectivity is even more pronounced, reaching 40- to 100-fold for Mer over Axl and Tyro3. nih.govprobechem.com

In Vitro Kinase Inhibition Profile of UNC2025
Kinase TargetIC50 (nM)
FLT30.35 medchemexpress.commedchemexpress.com
MER0.46 medchemexpress.commedchemexpress.com
AXL1.65 medchemexpress.commedchemexpress.com
TRKA1.67 medchemexpress.commedchemexpress.com
TRKC4.38 medchemexpress.commedchemexpress.com
QIK5.75 medchemexpress.commedchemexpress.com
TYRO35.83 medchemexpress.commedchemexpress.com
SLK6.14 medchemexpress.commedchemexpress.com
NuaK17.97 medchemexpress.commedchemexpress.com
KIT8.18 medchemexpress.commedchemexpress.com
Met364 medchemexpress.commedchemexpress.com

Characterization of ATP-Competitive Binding

UNC2025 functions as an ATP-competitive inhibitor. medchemexpress.commedchemexpress.comnih.govcnreagent.combiocompare.com This mechanism of action involves the compound binding to the ATP-binding pocket of the kinase's catalytic domain. By occupying this site, UNC2025 prevents the binding of ATP, the phosphate donor for the phosphorylation reaction, thereby blocking the kinase's enzymatic activity. This competitive inhibition is a common mechanism for small molecule kinase inhibitors and is crucial for its ability to halt the signaling cascade initiated by the target kinase.

Direct Inhibition of MerTK Phosphorylation

UNC2025 directly and potently inhibits the autophosphorylation of MerTK, a critical step in its activation. In cellular assays, UNC2025 has been shown to inhibit Mer phosphorylation with an IC50 of 2.7 nM in 697 B-cell acute lymphoblastic leukemia (B-ALL) cells. medchemexpress.comacs.orgnih.govcnreagent.comprobechem.com This inhibition is dose-dependent and has been observed in various cancer cell lines, including those from glioblastoma. researchgate.net The inhibition of MerTK phosphorylation by UNC2025 is a direct consequence of its binding to the kinase domain and is a primary mechanism through which it exerts its cellular effects. medchemexpress.comnih.gov

Inhibition of FLT3 Phosphorylation, particularly in FLT3-ITD Positive Cells

In addition to its potent activity against MerTK, UNC2025 is a highly effective inhibitor of FLT3, particularly in the context of activating mutations such as internal tandem duplications (ITD). Activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML). acs.orgnih.gov UNC2025 has been demonstrated to decrease the phosphorylation of FLT3 in FLT3-ITD positive Molm-14 AML cells with an IC50 of 14 nM. medchemexpress.comacs.orgnih.govcnreagent.comprobechem.com This targeted inhibition of a key oncogenic driver highlights the therapeutic potential of UNC2025 in specific hematological malignancies.

Downstream Signaling Pathway Modulation

By inhibiting the primary targets MerTK and FLT3, UNC2025 instigates a cascade of effects on downstream signaling pathways that are crucial for cell survival, proliferation, and resistance to therapy.

Regulation of STAT6 Phosphorylation

UNC2025 hydrochloride has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6). This is a downstream consequence of inhibiting MERTK, a receptor tyrosine kinase. nih.govmedchemexpress.com In MERTK-expressing acute leukemia cell lines and primary patient samples, treatment with UNC2025 leads to a potent and dose-dependent decrease in the phosphorylation of STAT6. nih.govmedchemexpress.com The activation of STAT6 is a crucial step in mediating cellular responses to cytokines like interleukin-4 (IL-4) and interleukin-13 (IL-13), and its dysregulation is implicated in various diseases. patsnap.com By preventing the phosphorylation and subsequent activation of STAT6, UNC2025 disrupts these signaling pathways. nih.govpatsnap.com

Inhibition of ERK1/2 Phosphorylation

The mitogen-activated protein kinase (MAPK) pathway, which includes Extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a central regulator of cell proliferation, differentiation, and survival. UNC2025 has been demonstrated to inhibit the phosphorylation of ERK1/2. nih.govselleckchem.com This inhibition is a downstream effect of MERTK inhibition and has been observed in various cancer cell lines, including acute myeloid leukemia (AML), B-cell acute lymphoblastic leukemia (B-ALL), and non-small cell lung cancer (NSCLC) cell lines such as H2228 and H1299. nih.govselleckchem.com The reduction in ERK1/2 phosphorylation occurs in a dose-dependent manner, indicating a direct relationship between the concentration of UNC2025 and its inhibitory effect on this key pro-survival signaling pathway. nih.govmedchemexpress.com

Modulation of MEK Phosphorylation

Further upstream in the MAPK/ERK pathway, UNC2025 also modulates the phosphorylation of MEK (MAPK/ERK kinase). In 32D cells, UNC2025 treatment results in a concentration-dependent decrease in the expression of phosphorylated MEK (p-MEK). medchemexpress.commedchemexpress.com MEK is the direct upstream kinase that phosphorylates and activates ERK1/2. nih.gov By inhibiting MEK phosphorylation, UNC2025 effectively blocks the signal transduction cascade at a higher level, leading to the downstream inhibition of ERK1/2 activity. nih.govnih.gov

Impact on Other Receptor Tyrosine Kinases (e.g., Axl, Tyro3, c-Kit, Met)

UNC2025 is a potent dual inhibitor of MER and Fms-like tyrosine kinase 3 (FLT3). selleckchem.comnih.gov While it shows subnanomolar activity against these two kinases, its activity against other related receptor tyrosine kinases is varied. nih.gov It exhibits significant selectivity for MERTK over the other members of the TAM (Tyro3, Axl, Mer) family. selleckchem.comnih.govacs.org Specifically, UNC2025 has been shown to be over 45-fold more selective for MERTK compared to Axl in biochemical assays. medchemexpress.commedchemexpress.comresearchgate.net This selectivity is even more pronounced in cell-based assays, where it is 40- to 100-fold more selective for Mer over Axl and Tyro3. nih.govacs.org The compound is significantly less active against Met, showing over 700-fold less potency compared to its activity against Mer. nih.govacs.org

Kinase TargetIC₅₀ (nM)Reference
MER0.74 selleckchem.commedchemexpress.com
FLT30.8 selleckchem.commedchemexpress.com
Axl122 medchemexpress.commedchemexpress.comresearchgate.net
Tyro3301 acs.org
c-Kit8.18 medchemexpress.commedchemexpress.com
Met364 medchemexpress.commedchemexpress.com

Cellular Phenotypic Outcomes of Kinase Inhibition

The inhibition of key kinase signaling pathways by this compound translates into distinct and measurable effects on cancer cell behavior, primarily impacting their ability to proliferate and survive.

Inhibition of Cancer Cell Proliferation

A primary outcome of treatment with UNC2025 is the potent inhibition of cancer cell proliferation. nih.gov This effect has been documented in various MERTK-expressing cancer models. In acute leukemia, including both acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), UNC2025 effectively reduces cell proliferation and decreases the potential for colony formation. nih.gov Similar anti-proliferative effects have been observed in glioblastoma (GBM) cell lines, where treatment with UNC2025 leads to a reduction in viable cell numbers and colony-forming potential. researchgate.net In non-small cell lung cancer (NSCLC) cell lines, UNC2025 also causes a significant inhibition of colony formation. selleckchem.com

Cancer TypeCell LinesObserved EffectReference
Acute Lymphoblastic Leukemia (ALL)697, REH, JurkatReduced proliferation and colony formation nih.gov
Acute Myeloid Leukemia (AML)Kasumi-1, NOMO-1Reduced proliferation and colony formation nih.gov
Glioblastoma (GBM)A172, SF188, U251Reduced cell number and colony-forming potential researchgate.net
Non-Small Cell Lung Cancer (NSCLC)A549Inhibition of colony formation selleckchem.com

Induction of Apoptosis and Programmed Cell Death

In addition to halting proliferation, UNC2025 actively promotes programmed cell death, or apoptosis, in cancer cells. nih.govselleckchem.com This induction of apoptosis is a direct functional consequence of MERTK inhibition. nih.gov In acute leukemia cell lines, including B-ALL, T-ALL, and AML, UNC2025 induces cell death in a dose-dependent manner. nih.govresearchgate.net Treatment of NSCLC cell lines with UNC2025 also results in the induction of apoptotic cell death. selleckchem.comresearchgate.net This pro-apoptotic activity underscores the therapeutic potential of targeting the signaling pathways modulated by UNC2025.

Decrease in Colony-Forming Potential in Malignant Cells

This compound has demonstrated a significant capacity to reduce the colony-forming potential of various malignant cells, a key indicator of tumorigenicity and cell self-renewal capabilities. This effect is observed across different cancer types, including hematological malignancies and solid tumors.

In models of acute leukemia, UNC2025 mediated significant, dose-dependent decreases in colony formation in all tested MERTK-expressing cell lines. nih.gov For instance, a concentration of 200 nM resulted in a greater than 50% reduction in colony formation in three out of five leukemia cell lines, while a 300 nM concentration led to an almost complete abrogation of colony growth in four out of five lines. nih.gov This inhibitory effect was also confirmed in primary patient samples. In a MERTK-expressing acute myeloid leukemia (AML) patient sample, UNC2025 inhibited colony-forming potential with decreased colony formation evident at concentrations as low as 25 nM and over 90% inhibition at 300 nM. nih.gov Notably, leukemia cells showed a 20-fold greater sensitivity to UNC2025 compared to normal bone marrow mononuclear cells. medchemexpress.com

The compound's efficacy extends to solid tumors as well. In non-small cell lung cancer (NSCLC) cell lines, UNC2025 significantly inhibits colony formation in soft agar (B569324), irrespective of the driver oncogene status. selleckchem.comresearchgate.net Similarly, in BRAF wild-type (BRAFwt) and NRAS wild-type (NRASwt) melanoma cell lines, UNC2025 has been shown to reduce colony formation at concentrations between 300-500 nM. researchgate.net

Cancer TypeCell Line / Sample TypeUNC2025 ConcentrationObserved Effect on Colony Formation
Acute Myeloid Leukemia (AML)Kasumi-1, NOMO-1100 - 300 nMDose-dependent decrease; near complete abrogation at 300 nM. nih.gov
Acute Lymphoblastic Leukemia (ALL)697, REH, Jurkat100 - 300 nMDose-dependent decrease; >50% reduction at 200 nM in some lines. nih.gov
AML (Primary Patient Sample)MERTK-expressing blasts25 - 300 nM>90% inhibition at 300 nM. nih.gov
Non-Small Cell Lung Cancer (NSCLC)A549, H2228, various others37.4 - 339.8 nM (IC50)Significant inhibition across a large panel of cell lines. selleckchem.comresearchgate.net
MelanomaMeWo, MB2141, MB2204, MB2724300 - 500 nMSignificant reduction in BRAFwt/NRASwt cell lines. researchgate.net

Impact on Cell Cycle Progression, including Polyploidy Induction

This compound alters cell cycle dynamics in malignant cells, leading to cell cycle arrest and, in some cases, the induction of polyploidy—a state where cells contain more than two complete sets of chromosomes. nih.govresearchgate.net These effects are indicative of a disruption in the normal proliferative processes of cancer cells.

In studies involving five different acute leukemia cell lines (B-ALL, T-ALL, and AML), treatment with 200–300 nM of UNC2025 resulted in significant alterations in cell cycle progression within 24 to 48 hours. nih.gov The primary effects observed were a significant decrease in the fraction of cells in the G0/G1 phase and a corresponding accumulation of cells in the G2/M phase. nih.gov The percentage of cells in the G2/M phase increased from a baseline of 12–24% in vehicle-treated cultures to 15–94% in UNC2025-treated cultures. nih.gov Concurrently, the proportion of cells in the S phase (the DNA synthesis phase) decreased. nih.gov

A notable consequence of this cell cycle disruption is the induction of polyploidy. nih.govresearchgate.net This phenomenon was specifically observed in Jurkat T-ALL cells and NOMO-1 AML cells following UNC2025 treatment. nih.gov The development of polyploid cells suggests a failure of mitosis or cytokinesis, where the cell replicates its DNA but fails to divide properly. This effect is not limited to leukemia; UNC2025 has also been shown to induce polyploidy in glioblastoma multiforme (GBM) cell lines. researchgate.net The induction of polyploidy can be a precursor to certain forms of cell death or cellular senescence in cancer.

Cancer TypeCell LineUNC2025 ConcentrationEffect on Cell CyclePolyploidy Induction
Acute Leukemia (general)5 tested cell lines200 - 300 nMDecrease in G0/G1 phase, accumulation in G2/M phase, decrease in S phase. nih.govNot specified for all lines
T-cell Acute Lymphoblastic Leukemia (T-ALL)Jurkat200 - 300 nMAccumulation in G2/M phase. nih.govYes. nih.gov
Acute Myeloid Leukemia (AML)NOMO-1200 - 300 nMAccumulation in G2/M phase. nih.govYes. nih.gov
Glioblastoma Multiforme (GBM)A172, SF188, U251Not specifiedInhibition of proliferation. researchgate.netYes. researchgate.net

Modulation of Cell Migration and Invasion

The inhibition of the MERTK receptor tyrosine kinase by this compound is linked to the modulation of cancer cell migration and invasion, which are critical processes in tumor metastasis. While direct studies on UNC2025's effects are emerging, research on MERTK's function provides a strong mechanistic basis for this activity.

In gastric adenocarcinoma, MERTK expression is associated with lymph node metastasis. researchgate.net Experimental models of this cancer have shown that the knockout or knockdown of the MERTK gene leads to reduced cell proliferation and migration both in vitro and in vivo. researchgate.net The pharmacological targeting of MERTK with UNC2025 in these models resulted in a significant therapeutic response, indicating its potential to curb the metastatic spread of these cells. researchgate.net

Similarly, MERTK signaling has been implicated in the invasive capabilities of glioblastoma multiforme (GBM). Inhibition of MERTK in GBM cells has been shown to limit their migration. Furthermore, a precursor MERTK-selective small-molecule inhibitor, UNC1062, was found to inhibit the invasion of melanoma cells. This suggests that the anti-invasive effects are a class characteristic of MERTK inhibitors like UNC2025.

Structure Activity Relationships Sar and Synthetic Chemistry

Structure-Activity Relationship (SAR) Studies for Kinase Inhibitory Potency

The development of UNC2025 hydrochloride was built upon a foundation of structure-activity relationship (SAR) studies aimed at achieving high potency against its target kinases, primarily Mer and FLT3. nih.govnih.gov The journey began with earlier compounds, such as UNC1062, which, despite being a potent Mer tyrosine kinase inhibitor, was hampered by poor pharmacokinetic (PK) properties that prevented its in vivo assessment. nih.govnih.gov

This compound emerged from a systematic exploration of chemical modifications to the UNC1062 scaffold. These modifications were designed to enhance kinase inhibitory potency while simultaneously addressing the liabilities in its drug metabolism and pharmacokinetics (DMPK) profile. nih.gov The resulting compound, UNC2025, demonstrated potent, ATP-competitive inhibition of both Mer and FLT3, with IC50 values of 0.74 nM and 0.8 nM, respectively. medchemexpress.comsmallmolecules.com

A key aspect of the SAR studies was achieving selectivity for Mer and FLT3 over other related kinases, particularly those in the TAM (Tyro3, Axl, Mer) family. This compound exhibits more than 45-fold selectivity for MERTK relative to Axl (IC50 = 122 nM) and is also significantly more selective against Tyro3. medchemexpress.comsmallmolecules.comselleckchem.com In cellular assays, UNC2025 potently inhibited the phosphorylation of Mer in 697 B-ALL cells with an IC50 of 2.7 nM and decreased Flt3 phosphorylation in Molm-14 acute myeloid leukemia cells with an IC50 of 14 nM. nih.govmedchemexpress.com Kinome profiling against a broad panel of over 300 kinases confirmed that UNC2025 possesses a desirable selectivity profile, with subnanomolar activity against FLT3 being a key feature for its potential application in acute myelogenous leukemia (AML). nih.govnih.govselleckchem.com

Table 1: Kinase Inhibitory Potency of UNC2025

Kinase Target IC50 (nM)
MER 0.74
FLT3 0.8
Axl 122
Tyro3 301

This table presents the half-maximal inhibitory concentration (IC50) values of UNC2025 against key kinase targets, demonstrating its high potency and selectivity.

Rational Design and Optimization of Pharmacological Properties

The rational design of this compound was driven by the need to overcome the poor DMPK properties of its predecessors, a common cause of failure for clinical candidates. nih.govacs.org The lead compound, UNC1062, suffered from issues such as low solubility and high clearance, which made it unsuitable for in vivo studies. nih.gov The optimization process focused on systematically modifying the molecule to improve its solubility and metabolic stability while preserving its potent inhibitory activity against Mer and FLT3. nih.gov

A critical modification in the evolution from earlier compounds to UNC2025 was the removal of a sulfonamide group. acs.org Sulfonamides are often associated with high melting points and poor solubility. acs.org Replacing this group led to analogue 11 (UNC2025), which exhibited vastly improved pharmacokinetic properties, including low clearance (9.2 mL/min·kg), a longer half-life (3.8 h), and excellent oral bioavailability (100% in mice). acs.org Furthermore, the hydrochloride salt of UNC2025 was found to be highly soluble in normal saline, a crucial characteristic for formulation and in vivo administration. acs.org

This targeted approach successfully transformed an in vitro tool compound with significant DMPK liabilities into a promising preclinical candidate with a well-balanced profile of potency, selectivity, and oral bioavailability. nih.gov The success of this optimization highlights the importance of addressing DMPK issues early in the drug discovery process. nih.govacs.org

Synthetic Routes and Key Intermediates for Compound Elaboration

The synthesis of this compound evolved from an initial route suitable for SAR studies to a more robust and scalable process for producing the larger quantities of the compound required for in vivo preclinical evaluation. nih.gov

Application of Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a pivotal step in the scalable synthesis of UNC2025. nih.gov This palladium-catalyzed reaction is employed in the final stages to construct a key carbon-carbon bond. nih.gov Specifically, it is used to couple a substituted pyrimidine (B1678525) intermediate with a boronic acid pinacol (B44631) ester, such as 4-(4-methylpiperazino)methylphenylboronic acid pinacol ester, to install the desired side chain. nih.gov The use of Pd(PPh3)4 as a catalyst and K2CO3 as a base facilitates this transformation, which is a widely utilized and reliable method in pharmaceutical synthesis for its mild conditions and tolerance of various functional groups. nih.gov

Use of Nucleophilic Aromatic Substitution (SAr)

Nucleophilic aromatic substitution (SAr) reactions are fundamental to the construction of the core structure of UNC2025. nih.gov In the scalable synthetic route, an SAr reaction is first used to displace the 4-chloro group of 5-bromo-2,4-dichloropyrimidine (B17362) with trans-4-aminocyclohexanol, yielding a key intermediate in quantitative yield. nih.govacs.org A second SAr reaction is performed later in the sequence, where a butylamine (B146782) group is introduced. nih.gov These reactions are crucial for building the substituted pyrrolo[2,3-d]pyrimidine core of the molecule. nih.gov

Strategies for Stereochemical Control (e.g., Mitsunobu Reaction for Cyclohexanol Incorporation)

In the initial, less scalable synthesis used for generating analogues for SAR studies, the Mitsunobu reaction was employed. nih.gov This reaction is well-known for its ability to achieve a clean inversion of stereochemistry at a secondary alcohol center, which would have been used to introduce the trans-4-hydroxycyclohexyl group. nih.govorganic-chemistry.orgwikipedia.org However, the Mitsunobu reaction proved to be costly and difficult to perform on a multigram scale for the synthesis of UNC2025. nih.gov The large-scale preparation of the necessary reagents also presented challenges. nih.gov This highlights a common challenge in medicinal chemistry where a reaction that is useful for small-scale analogue synthesis is not viable for large-scale production.

Preclinical Efficacy and Biological Impact in Disease Models

Efficacy in Hematological Malignancy Models

UNC2025 has been extensively evaluated in preclinical models of acute leukemia, where ectopic expression of MerTK is common. aacrjournals.org MerTK is expressed in over 80% of acute myeloid leukemias (AML) and 30-50% of acute lymphoblastic leukemias (ALL). aacrjournals.org

In vitro studies have consistently shown that UNC2025 potently inhibits pro-survival signaling pathways, leading to apoptosis, reduced proliferation, and diminished colony formation in MerTK-expressing AML cell lines and primary patient samples. aacrjournals.orgnih.gov Treatment of the Kasumi-1 AML cell line with UNC2025 resulted in a dose-dependent decrease in MerTK phosphorylation and its downstream targets, including STAT6, AKT, and ERK1/2. nih.govresearchgate.net

Furthermore, UNC2025 demonstrated significant activity in primary AML patient samples. In a screening of 261 primary leukemia patient samples, approximately 30% were sensitive to UNC2025. aacrjournals.orgnih.gov Sensitive samples were particularly prevalent in the AML and minimally differentiated (M0) AML subsets. aacrjournals.orgnih.gov In a MerTK-expressing primary AML patient sample, UNC2025 inhibited MERTK signaling and colony-forming potential. medchemexpress.com

Cell Line/SampleKey Findings
Kasumi-1 (AML)Dose-dependent inhibition of MerTK phosphorylation and downstream signaling (STAT6, AKT, ERK1/2). nih.govresearchgate.net
NOMO-1 (AML)Inhibition of colony formation in soft agar (B569324) assays. aacrjournals.org
Primary AML SamplesApproximately 30% of 261 primary leukemia samples were sensitive to UNC2025. aacrjournals.orgnih.gov
M0 AML SubsetsShowed high sensitivity to UNC2025 treatment. aacrjournals.orgnih.gov

Similar to its effects in AML, UNC2025 has demonstrated robust anti-leukemic activity in ALL cell lines and primary samples expressing MerTK. aacrjournals.orgnih.gov In the 697 B-ALL cell line, UNC2025 effectively inhibited MerTK phosphorylation with a low nanomolar IC50 value. acs.org This inhibition of MerTK signaling led to the induction of apoptosis and a reduction in cell proliferation. aacrjournals.orgnih.gov

UNC2025's impact on cell cycle progression has also been noted, with some studies reporting the induction of polyploidy in leukemia cell lines following treatment. nih.gov Among primary leukemia samples, T-ALL was identified as one of the subsets with a higher prevalence of sensitivity to UNC2025. aacrjournals.orgnih.gov

Cell Line/SampleKey Findings
697 (B-ALL)Potent, dose-dependent inhibition of MerTK phosphorylation. nih.govresearchgate.net Induced apoptosis and reduced proliferation. aacrjournals.orgnih.gov
Primary T-ALL SamplesHigh prevalence of sensitivity to UNC2025 among tested primary samples. aacrjournals.orgnih.gov

The anti-leukemic effects of UNC2025 observed in vitro have been successfully translated into in vivo models. In orthotopic xenograft models using both ALL and AML cell lines, UNC2025 treatment led to a dose-dependent decrease in tumor burden and a significant increase in median survival, often by two-fold or more, regardless of the initial disease burden. aacrjournals.orgnih.gov

Specifically, in a xenograft model using the MERTK-dependent 697 B-ALL cell line, UNC2025 delayed disease progression. nih.gov Similarly, in a NOMO-1 AML xenograft model, treatment initiated 21 days after leukemia inoculation increased median survival from 15.5 to 37 days. nih.gov

Crucially, in a patient-derived AML xenograft (PDX) model, UNC2025 treatment induced disease regression in the bone marrow, spleen, and peripheral blood. nih.govresearchgate.net This demonstrates the compound's efficacy against primary human leukemia cells in a more clinically relevant setting. Furthermore, studies have shown that UNC2025 can increase the sensitivity of leukemia cells to conventional chemotherapy agents like methotrexate (B535133) in vivo. aacrjournals.orgnih.gov

ModelKey Findings
697 B-ALL XenograftDelayed disease progression. nih.gov
NOMO-1 AML XenograftIncreased median survival from 15.5 to 37 days. nih.gov
Patient-Derived AML Xenograft (PDX)Induced disease regression in bone marrow, spleen, and peripheral blood. nih.govresearchgate.net Doubled median survival from 19.5 to 39 days. researchgate.net

Efficacy in Solid Tumor Models

The preclinical investigation of UNC2025 extends to solid tumors where MerTK expression is implicated in tumorigenesis and chemoresistance. nih.gov

Abnormal expression and activation of MerTK have been implicated in the oncogenesis of non-small cell lung cancer (NSCLC). nih.gov Preclinical studies have explored the utility of MerTK inhibitors, including UNC2025, in NSCLC models. Research has shown that related MerTK tyrosine kinase inhibitors can mediate direct tumor cell killing and promote sensitivity to chemotherapy in preclinical models of lung cancer. researchgate.net While specific data on UNC2025's efficacy in NSCLC models from the provided search results is limited, the established role of MerTK in NSCLC suggests its potential as a therapeutic target for this compound. nih.gov

MerTK is also implicated in the oncogenesis of melanoma. nih.gov Preclinical models have been utilized to investigate the therapeutic potential of targeting MerTK in this malignancy. Related MerTK inhibitors have been shown to mediate direct tumor cell killing in preclinical melanoma models. researchgate.net Although direct and detailed preclinical findings for UNC2025 in melanoma are not extensively covered in the provided search results, the known involvement of MerTK in melanoma progression supports the rationale for investigating UNC2025 in this context. nih.gov

Research Beyond Oncological Applications

Beyond its applications in oncology, UNC2025 hydrochloride serves as a critical research tool for investigating fundamental biological processes, such as the regulation of the blood-brain barrier (BBB). The MerTK receptor has been identified as a key regulator of BBB integrity and the physiology of brain endothelial cells (BECs), which form the barrier. nih.govresearchgate.net

In studies utilizing mouse BECs, UNC2025 was used as a specific inhibitor to probe the function of MerTK. researchgate.net Research demonstrated that MerTK activation by its ligand, Gas6, induces the phosphorylation of downstream signaling proteins, including Akt, endothelial nitric oxide synthase (Nos3), and Erk1/2. Treatment with UNC2025 effectively blocked this Gas6-induced phosphorylation, confirming its inhibitory action on the pathway in these specific cells. researchgate.net

Furthermore, RNA-sequencing analysis of BECs treated with UNC2025 revealed significant changes in the expression of a wide array of genes related to angiogenesis. researchgate.netresearchgate.net The genetic expression profile of BECs treated with UNC2025 closely resembled that of cells in which the gene for MerTK (Mertk) was knocked out. researchgate.net These findings underscore that the kinase activity of MerTK, which is potently inhibited by UNC2025, is essential for maintaining the physiological and angiogenic gene expression program of brain endothelial cells, thereby playing a crucial role in the integrity of the BBB. researchgate.net

This compound has been instrumental in elucidating the role of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases in hemostasis and thrombosis. nih.gov Specifically, research has focused on the function of MerTK in platelets. The signaling pathway initiated by the ligand Gas6 through TAM receptors is understood to be essential for achieving stable platelet aggregation. nih.govcrisprmedicinenews.com

Studies on both human and murine platelets have shown that UNC2025 inhibits the phosphorylation of MerTK and its downstream signaling targets, AKT and SRC. crisprmedicinenews.comnih.govresearchgate.net This inhibition translates into a dose-dependent reduction in platelet activation and aggregation when stimulated by agonists such as collagen, ADP, or thrombin. nih.govresearchgate.net Moreover, UNC2025 was found to decrease the stability of platelet aggregates under flow conditions, which mimics the physiological environment of blood vessels. nih.gov

In murine models of thrombosis, treatment with UNC2025 provided protection against both arterial thrombosis and fatal pulmonary embolism. nih.govcrisprmedicinenews.comnih.gov A significant finding of this research is that these antithrombotic effects were not accompanied by an increase in bleeding times, a common side effect of many antiplatelet therapies. crisprmedicinenews.comnih.govresearchgate.net The anti-platelet activity of UNC2025 was further potentiated when used in combination with antagonists of the ADP/P2Y12 pathway, suggesting a synergistic relationship. nih.govnih.gov

Summary of UNC2025 Research in Platelet Activation and Thrombosis
Area of InvestigationModel SystemKey FindingsReference
Mechanism of ActionHuman and Murine PlateletsInhibits MerTK phosphorylation and downstream AKT/SRC signaling. crisprmedicinenews.comnih.govresearchgate.net
Platelet FunctionHuman and Murine PlateletsDecreases platelet activation, aggregation, and aggregate stability. nih.govresearchgate.net
Thrombosis ModelsMurine ModelsProtects against arterial thrombosis and pulmonary embolism. nih.govcrisprmedicinenews.comnih.gov
Safety ProfileMurine ModelsAntithrombotic effects observed without an increase in bleeding times. crisprmedicinenews.comnih.govresearchgate.net

Combination Therapy Strategies and Synergistic Interactions

Rationale for Multi-Agent Therapeutic Approaches

The MERTK receptor tyrosine kinase is abnormally expressed in a wide range of cancers, including hematologic malignancies and solid tumors. nih.govoup.comoncotarget.com Its activation promotes cancer cell survival, proliferation, and resistance to conventional therapies. mdpi.comoncotarget.com By inhibiting MERTK, UNC2025 can disrupt these pro-survival pathways, leading to apoptosis and reduced tumor growth. mdpi.com The rationale for employing UNC2025 in multi-agent therapeutic strategies is centered on the principle of synergistic lethality and overcoming chemoresistance. Combining UNC2025 with cytotoxic chemotherapies or other targeted inhibitors can attack cancer cells through complementary mechanisms. This approach can lead to enhanced tumor cell killing, potentially allow for the reduction of chemotherapy doses, and address the development of resistance, a common limitation of monotherapy. mdpi.comoup.com Studies have shown that MERTK inhibition can increase the sensitivity of cancer cells to various cytotoxic agents, providing a clear rationale for its use in combination regimens. mdpi.comoup.com

Synergistic Effects with Conventional Chemotherapeutic Agents

Preclinical research has demonstrated that UNC2025 can act synergistically with several conventional chemotherapeutic drugs across different cancer models.

In preclinical models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), UNC2025 has been shown to significantly increase the sensitivity of leukemia cells to methotrexate (B535133). mdpi.comoup.comnih.gov MERTK is ectopically expressed in a significant percentage of acute leukemias, making it a viable therapeutic target. oup.comoncotarget.com While UNC2025 is effective as a single agent, its combination with methotrexate results in a more potent anti-leukemic effect. oup.com In vivo studies using orthotopic xenograft models of ALL demonstrated that the combined regimen of UNC2025 and methotrexate led to a more effective inhibition of leukemia progression and a significant increase in median survival compared to either drug used alone. oup.com This suggests that adding a MERTK-targeted therapy like UNC2025 to existing cytotoxic regimens could be a particularly effective strategy. mdpi.comoup.com

Table 1: In Vivo Efficacy of UNC2025 in Combination with Methotrexate in a 697 B-ALL Xenograft Model

Treatment GroupMedian Survival (Days)Increase in Median Survival vs. Vehicle
Vehicle26-
UNC2025348 days
Methotrexate3610 days
UNC2025 + Methotrexate4620 days

Data synthesized from preclinical in vivo studies. oup.com

MERTK is overexpressed in glioblastoma multiforme (GBM) and contributes to malignant phenotypes such as survival and migration. oncotarget.com The kinase is considered a dual therapeutic target in gliomas, as its inhibition can hinder tumor cell survival and modulate the tumor microenvironment to become more pro-inflammatory. nih.gov Preclinical studies have validated MERTK inhibition as a therapeutic strategy in GBM. oncotarget.com For instance, in a syngeneic orthotopic allograft mouse GBM model, UNC2025 combined with fractionated external beam radiotherapy resulted in significant tumor growth delay and complete responses in 19% of the mice. nih.gov

However, specific preclinical studies evaluating the synergistic interaction between UNC2025 and the standard-of-care alkylating agents for glioblastoma, temozolomide and lomustine, have not been reported in the reviewed scientific literature. While the role of MERTK in GBM provides a strong rationale for such a combination, direct experimental data on this specific synergism is not currently available.

Table 2: Effect of MERTK Inhibition on 5-Fluorouracil Sensitivity in Gastric Cancer Cells

Cell Line ModelConditionOutcome
Gastric AdenocarcinomaMERTK Inhibition (via Knockdown) + 5-FUIncreased sensitivity to 5-FU-based chemotherapy
Gastric AdenocarcinomaUNC2025 TreatmentSignificant therapeutic response (in vitro & in vivo)

Findings based on a study investigating MERTK as a therapeutic target in gastric adenocarcinoma. nih.gov

Combination with Other Targeted Kinase Inhibitors

The targeted nature of UNC2025 also makes it a candidate for combination with other kinase inhibitors to co-target multiple oncogenic pathways.

In BRAF-mutant melanoma, targeted inhibitors like vemurafenib have shown significant efficacy, although resistance often develops. cancerbiomed.org MERTK has been identified as a contributor to the malignant phenotype in melanoma. nih.gov Preclinical studies have explored the combination of UNC2025 with the BRAF inhibitor vemurafenib in a patient-derived xenograft model of BRAF-mutant melanoma. The results indicated that while both UNC2025 and vemurafenib could inhibit tumor growth as single agents, the combination of both drugs was significantly more effective at suppressing tumor growth. cancerbiomed.org This provides a strong rationale for the co-targeting of MERTK and BRAF pathways to achieve a more durable response in BRAF-mutant melanoma.

Table 3: Anti-Tumor Activity of UNC2025 and Vemurafenib in a BRAF-Mutant Melanoma Xenograft Model

Treatment GroupEffect on Tumor Growth
VehicleProgressive tumor growth
UNC2025 (monotherapy)Inhibition of tumor growth
Vemurafenib (monotherapy)Inhibition of tumor growth
UNC2025 + VemurafenibSignificantly greater inhibition of tumor growth vs. either monotherapy

Data based on a preclinical study using a patient-derived melanoma xenograft model. cancerbiomed.org

Co-targeting MAPK Pathway (e.g., Cobimetinib) in Melanoma

In melanoma, the Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated, often due to activating mutations in BRAF or NRAS genes. While inhibitors targeting components of this pathway, such as the MEK inhibitor Cobimetinib, have shown clinical benefit, resistance often develops.

Research has indicated that the MERTK receptor tyrosine kinase can contribute to resistance to MAPK pathway inhibitors. nih.gov MERTK signaling can activate downstream pathways, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell survival and proliferation. jci.orgsemanticscholar.org Inhibition of MERTK has been shown to enhance the efficacy of MEK inhibitors in preclinical models of NRAS-mutant melanoma.

Treatment of melanoma cell lines with UNC2025 has been demonstrated to potently inhibit the phosphorylation of MERTK and its downstream signaling components. researchgate.net This provides a strong rationale for combining UNC2025 with MEK inhibitors like Cobimetinib to simultaneously block the primary oncogenic pathway and a key resistance mechanism, potentially leading to a more durable therapeutic response.

CompoundTargetReported IC₅₀Cell Line/AssayReference
UNC2025MERTK (cellular assay)2.7 nM697 B-ALL cells nih.gov
UNC2025FLT3 (cellular assay)14 nMMolm-14 AML cells nih.gov
CobimetinibMEK0.006-0.8 µMRCC cell lines nih.gov

Dual Inhibition with Axl Kinase Inhibitors (e.g., R428) for Overcoming Resistance

Axl, another member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases, is also implicated in tumor progression and drug resistance. However, targeting Axl alone can lead to the upregulation of MERTK as a compensatory survival mechanism, thereby limiting the therapeutic efficacy of Axl inhibitors.

Studies have shown that a feedback mechanism exists where the inhibition of Axl results in an adaptive increase in MERTK expression. This suggests that dual inhibition of both Axl and MERTK could be a more effective strategy to overcome this resistance mechanism. The combination of an Axl inhibitor, such as R428, with a MERTK inhibitor like UNC2025 hydrochloride has been explored to this end.

Preclinical data have demonstrated that the dual targeting of Axl and MERTK leads to a synergistic decrease in tumor cell expansion and more effective inhibition of downstream signaling pathways compared to the inhibition of either kinase alone. researchgate.net This combination strategy aims to block a key resistance pathway, potentially leading to improved and more sustained anti-tumor responses.

Combination StrategyRationaleObserved EffectReference
UNC2025 (MERTK inhibitor) + R428 (Axl inhibitor)Overcoming adaptive resistance due to MERTK upregulation upon Axl inhibition.Synergistic decrease in tumor cell expansion and downstream signaling. researchgate.net

Mechanistic Basis of Enhanced Therapeutic Efficacy in Combination Regimens

The enhanced therapeutic efficacy observed in combination regimens involving this compound stems from the simultaneous blockade of multiple critical signaling pathways involved in tumor growth, survival, and resistance.

In the context of co-targeting the MAPK pathway in melanoma, UNC2025 inhibits MERTK-driven signaling, which can act as a bypass pathway to reactivate MAPK and PI3K/AKT signaling in the presence of MEK inhibitors. By inhibiting MERTK, UNC2025 prevents this reactivation, leading to a more profound and sustained inhibition of cell proliferation and survival. Specifically, UNC2025 has been shown to decrease the phosphorylation of MERTK and downstream effectors such as AKT, STAT6, and ERK1/2 in melanoma cells. nih.govresearchgate.net

For the dual inhibition of Axl and MERTK, the mechanistic basis lies in overcoming an adaptive resistance feedback loop. Inhibition of Axl alone can trigger an increase in MERTK expression and signaling, allowing cancer cells to survive. By co-administering UNC2025 with an Axl inhibitor like R428, this compensatory MERTK signaling is blocked. This dual inhibition leads to a more comprehensive shutdown of downstream pro-survival pathways, including the PI3K/AKT and STAT6 pathways, resulting in a synergistic anti-tumor effect. researchgate.net

Combination RegimenKey Downstream Pathways InhibitedMolecular EffectsReference
UNC2025 + CobimetinibMAPK/ERK, PI3K/AKTDecreased phosphorylation of MERTK, AKT, and ERK1/2. nih.govresearchgate.net
UNC2025 + R428PI3K/AKT, STAT6, C-RAF, P70S6K, S6rpMore potent blockade of downstream signaling compared to single agents. researchgate.net

Mechanisms of Resistance to Unc2025 and Counterstrategies

Identification of Intrinsic Resistance Factors

Intrinsic resistance to UNC2025 is primarily associated with the expression level of its molecular target, the MERTK tyrosine kinase. Cells and tissues that express little to no MERTK are naturally resistant to the drug's effects. For instance, mononuclear cells isolated from normal human cord blood or bone marrow demonstrate relative insensitivity to UNC2025 at concentrations that are effective against MERTK-expressing leukemia cells. This fundamental dependency on target expression suggests a significant therapeutic window, as the drug selectively affects malignant cells overexpressing MERTK.

Another potential source of intrinsic resistance involves the broader family of TAM (TYRO3, AXL, MERTK) receptor tyrosine kinases. Due to the structural and functional similarities within this family, inherent signaling redundancies may exist in some cancer cells, allowing them to circumvent the inhibition of a single member like MERTK.

Table 1: Differential Sensitivity to UNC2025 Based on MERTK Expression
Cell TypeMERTK Expression StatusObserved Sensitivity to UNC2025Reference
Primary AML Patient Sample (MERTK-expressing)HighDecreased colony formation at concentrations as low as 25 nM.
Normal Human Cord Blood/Bone Marrow Mononuclear CellsVery Low / NoneRelatively insensitive at concentrations ≤500 nM.

Characterization of Acquired Resistance Mechanisms

Acquired resistance emerges in tumors that are initially sensitive to treatment. In preclinical xenograft models of leukemia, mice treated with UNC2025 show significant therapeutic benefits, including disease regression and prolonged survival. However, these models consistently show that the disease eventually progresses, indicating that the leukemia cells adapt and acquire mechanisms to overcome MERTK inhibition.

While specific genetic mutations in the MERTK kinase domain that confer resistance to UNC2025 have not been extensively characterized in published literature, this remains a common mechanism of acquired resistance for many tyrosine kinase inhibitors. The primary focus of investigation into UNC2025 resistance has been on adaptive mechanisms, particularly the rewiring of signaling networks to bypass the inhibited MERTK pathway.

Role of Compensatory Signaling Pathway Activation in Resistance Development

The activation of compensatory or "escape" signaling pathways is a frequently cited mechanism for resistance to targeted cancer therapies, and UNC2025 is no exception. This process involves the cell adapting to the loss of a specific signaling pathway by upregulating parallel or redundant pathways to maintain proliferation and survival.

In the context of UNC2025, which selectively targets MERTK, a key hypothesis is the compensatory activation of other TAM family kinases, namely AXL and TYRO3. Although UNC2025 is a potent MERTK inhibitor, it is significantly less active against AXL and TYRO3. This selectivity creates a scenario where prolonged MERTK inhibition could lead to the upregulation or activation of AXL or TYRO3, which can then take over essential downstream signaling functions, rendering the cells resistant to UNC2025. UNC2025-mediated MERTK inhibition leads to decreased phosphorylation of downstream effectors such as STAT6, AKT, and ERK1/2. Compensatory signaling through AXL or other kinases could potentially reactivate these crucial pro-survival pathways, thereby circumventing the therapeutic blockade.

Table 2: In Vitro Selectivity of UNC2025 for TAM Family Kinases
Kinase TargetIC₅₀ (Cell-Based Assay)Selectivity Fold-Change (Relative to MERTK)Reference
MERTK2.7 nM-
AXL122 nM~45-fold less sensitive
TYRO3301 nM~111-fold less sensitive

Preclinical Strategies for Overcoming UNC2025 Resistance

To counteract the development of resistance, preclinical research has focused on combination therapies. The rationale is that simultaneously targeting multiple, non-redundant pathways can prevent or delay the emergence of resistant clones.

One effective strategy demonstrated in vivo is the combination of UNC2025 with standard cytotoxic chemotherapy. In leukemia xenograft models, combining UNC2025 with methotrexate (B535133) resulted in a greater therapeutic benefit and increased survival compared to either agent alone. This suggests that MERTK inhibition may sensitize cancer cells to the effects of DNA-damaging agents, potentially allowing for chemotherapy dose reduction.

Given the role of compensatory pathways, a logical approach is to combine UNC2025 with inhibitors of the identified escape pathways. For example, if resistance is driven by the activation of AXL, a combination of UNC2025 with a specific AXL inhibitor could be a potent strategy to achieve a more durable response. While UNC2025 is a dual MERTK/FLT3 inhibitor, which may preemptively address resistance mediated by FLT3, further combinations targeting other pathways like AXL or downstream effectors in the PI3K/AKT or MAPK/ERK pathways represent promising areas for future preclinical investigation.

Advanced Research Modalities and Future Directions

Development and Application of Photocaged UNC2025 Analogs

Photopharmacology represents an innovative approach to cancer therapy, utilizing light-responsive molecules to control a drug's activity. researchgate.netscilit.com This strategy aims to confine the therapeutic effects of a drug to diseased tissues, thereby minimizing systemic side effects. researchgate.netcreative-diagnostics.com In this context, researchers have developed the first photoactivatable "caged" inhibitors of TAM kinases based on the UNC2025 structure. researchgate.netresearchgate.net

The design of light-activatable UNC2025 prodrugs involves chemically modifying the parent molecule by attaching photolabile protecting groups, often referred to as "caging" groups. creative-diagnostics.comnih.gov These groups render the inhibitor inactive until they are cleaved by a specific wavelength of light. nih.gov

For UNC2025, researchers have synthesized analogs by introducing coumarin-type phototriggers at different positions on the molecule. researchgate.netresearchgate.net This process led to the creation of several photocaged derivatives, including a promising N,O-dicaged compound. researchgate.net The synthesis of these prodrugs is a multi-step process that builds upon the core structure of UNC2025. researchgate.net The goal is to create a stable prodrug that rapidly releases the active inhibitor upon light irradiation. researchgate.netresearchgate.net These prodrugs have demonstrated good stability in biologically relevant buffers. researchgate.net

A primary advantage of photocaged drugs is the ability to exert precise spatial and temporal control over their activity. researchgate.netresearchgate.netnih.gov The UNC2025 prodrugs remain inert systemically, but upon irradiation with UV light at the target site, the caging groups are rapidly cleaved—in less than 10 minutes—releasing the active UNC2025. researchgate.netresearchgate.net This photo-induced drug release allows for kinase inhibition to be triggered in a highly localized manner, restricting the therapeutic action to specific tissues or even cells and reducing potential systemic toxicity. researchgate.netmedchemexpress.com This external control is a key feature of photopharmacology, offering a solution to challenges associated with conventional kinase inhibitors. researchgate.netscilit.com

The effectiveness of the photocaging strategy is determined by the difference in inhibitory activity between the caged prodrug and the photo-released active drug. In vitro enzymatic assays have been crucial in evaluating this. Before light activation, the light-activatable prodrugs of UNC2025 showed a significant reduction in their ability to inhibit kinases, ranging from a 16-fold decrease to a complete loss of inhibition, depending on the specific protein and where the phototrigger was placed. researchgate.netresearchgate.net

The N,O-dicaged version of UNC2025 proved to be the most promising, as it was entirely inactive against TAM kinases in its caged form. researchgate.net Following irradiation with UV light, this compound fully recovered its potent inhibitory activity. researchgate.netresearchgate.net For instance, in a kinase assay on AXL, the irradiated dicaged compound demonstrated a dose-response curve nearly identical to that of the parent UNC2025 molecule, confirming the successful restoration of its function. researchgate.net This photo-restored potency was also shown to translate to cellular activity, with the compound displaying excellent antiproliferative effects in RT112 bladder cancer cell lines after UV light exposure. researchgate.netresearchgate.net

CompoundConditionTarget KinaseResult
N,O-dicaged UNC2025 No IrradiationTAM kinasesComplete loss of kinase inhibition researchgate.net
N,O-dicaged UNC2025 With UV-light IrradiationTAM kinasesFull recovery of inhibitory potency researchgate.netresearchgate.net
N,O-dicaged UNC2025 With UV-light IrradiationAXLInhibitory activity comparable to UNC2025 researchgate.net
UNC2025 (Control) N/AAXLPotent inhibition researchgate.net

Exploration of Novel Therapeutic Modalities and Targets in Conjunction with UNC2025

Beyond advanced delivery systems, research has focused on the therapeutic potential of UNC2025 in combination with existing cytotoxic regimens. nih.gov Studies in leukemia models have shown that UNC2025 is effective not only as a standalone agent but also in partnership with other drugs. nih.govelsevierpure.com

In preclinical in vivo models of B-cell acute lymphoblastic leukemia (B-ALL), UNC2025 demonstrated a synergistic effect when administered with methotrexate (B535133), a standard chemotherapy agent. nih.gov This combination therapy resulted in increased sensitivity to methotrexate. nih.govelsevierpure.com This suggests that the addition of a MERTK-targeted therapy like UNC2025 to current treatment protocols could be particularly effective, potentially allowing for a reduction in the required dose of chemotherapy and its associated side effects. nih.gov UNC2025 effectively inhibited MERTK phosphorylation in bone marrow leukemia cells and produced significant therapeutic benefits in xenograft models, including dose-dependent decreases in tumor burden and a consistent twofold increase in median survival. nih.govresearchgate.net In a patient-derived AML xenograft model, treatment with UNC2025 led to disease regression. nih.gov The broad-spectrum activity of UNC2025 in various leukemia samples and models supports the continued development of MERTK inhibitors for combination therapies. nih.govelsevierpure.com

Q & A

Q. What are the primary kinase targets of UNC2025 hydrochloride, and how does its selectivity profile influence experimental design?

UNC2025 is a potent ATP-competitive inhibitor targeting MerTK (IC50 = 0.74 nM) and FLT3 (IC50 = 0.8 nM), with >45-fold selectivity for MerTK over Axl (IC50 = 122 nM) . Researchers should prioritize assays distinguishing MerTK/FLT3 activity from off-target effects (e.g., Axl, Tyro3) using kinase profiling panels. Microcapillary electrophoresis and ATP-competition assays (e.g., ActivX probes) are recommended for validating target engagement in cell lysates .

Q. What in vitro and in vivo models are commonly used to study UNC2025’s efficacy in leukemia and glioblastoma (GBM)?

  • In vitro : B-ALL 697 cells (MerTK-dependent) and FLT3-ITD+ Molm-14 AML cells are standard for assessing phospho-MerTK/FLT3 inhibition . Soft agar colony formation assays in A549 NSCLC and Molm-14 cells validate oncogenic dependency .
  • In vivo : Xenograft models (e.g., leukemia) with oral administration (10–30 mg/kg) are used, leveraging UNC2025’s low clearance (0.5 L/h/kg), long half-life (~8 hours), and high oral bioavailability (F = 82%) .

Q. How should researchers optimize UNC2025 dosing in pharmacokinetic (PK) studies?

Dose optimization should account for its high plasma protein binding (>90%) and volume of distribution (Vd = 2.5 L/kg). Serial blood sampling over 24 hours post-oral administration is recommended to calculate AUC and Cmax .

Advanced Research Questions

Q. How does UNC2025 induce polyploidy and senescence in GBM cells, and what experimental methods validate these phenotypes?

UNC2025 triggers polyploidy (≥8N DNA content) and senescence via MerTK inhibition, observed through:

  • Flow cytometry : Propidium iodide (PI) staining for DNA content and β-galactosidase activity assays .
  • Immunoblotting : Increased p21/p16 (senescence markers) and decreased survivin (anti-apoptotic protein) .
  • Morphological analysis : Enlarged nuclei, vacuolization, and IL-6/IL-8 secretion in A172 and U251 GBM cells .

Q. What explains contradictory data on UNC2025’s anti-proliferative effects in different GBM cell lines?

Discrepancies arise from genetic heterogeneity:

  • A172 cells : CDKN2A mutation drives p21-mediated senescence, reducing proliferation .
  • U251 cells : Partial resistance due to alternative survival pathways (e.g., Axl activation) . Researchers should validate MerTK/Axl expression (qPCR/Western blot) and use isogenic cell lines to isolate genetic variables .

Q. How can UNC2025 be integrated into combination therapies for GBM, and what statistical models assess synergy?

  • Combination partners : Temozolomide (TMZ) or lomustine (CCNU) enhance cell death in A172/SF188 cells .
  • Experimental design : Treat cells for 9 days with UNC2025 (50–200 nM) and chemotherapies. Fix colonies and quantify via crystal violet staining .
  • Synergy analysis : Use the Bliss additivity model to compare observed vs. expected effect frequencies (Fa). Significant increases in Fa indicate additive interactions (p < 0.05, paired t-test) .

Q. What are the implications of UNC2025’s off-target kinase inhibition (e.g., c-Kit, Met) in preclinical studies?

UNC2025 inhibits c-Kit (IC50 = 8.18 nM) and Met (IC50 = 364 nM) , which may confound results in models co-expressing these kinases. Researchers should:

  • Perform kinase inhibition profiling at relevant concentrations (e.g., 10–100 nM).
  • Use genetic knockdown (siRNA/CRISPR) to isolate MerTK/FLT3-specific effects .

Q. How does UNC2025 modulate CD8+ T-cell function, and what assays are suitable for immune-oncology studies?

At 250–750 nM, UNC2025 reduces CD8+ T-cell proliferation (flow cytometry via CFSE dilution), PD-1 expression (flow), and IFNγ/IL-2 secretion (ELISA) . Co-culture with tumor cells and checkpoint inhibitors (e.g., anti-PD-1) can model combinatorial immune effects .

Methodological Considerations

Q. How should cell cycle arrest and apoptosis be quantified in UNC2025-treated cells?

  • Cell cycle : PI staining with flow cytometry to assess G0/G1, S, and G2/M phases. Exclude polyploid (>4N) cells for phase-specific analysis .
  • Apoptosis : Annexin V/PI staining and PARP cleavage (Western blot) .

Q. What controls are essential when studying UNC2025 in 3D tumor spheroid models?

Include DMSO vehicle controls and MerTK-negative spheroids. Measure spheroid diameter (ImageJ) and viability via ATP-based assays (e.g., CellTiter-Glo) after 48–72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.